trans-3-Azido-1-Boc-4-methoxypyrrolidine

Protecting Group Strategy Lipophilicity Orthogonal Deprotection

trans-3-Azido-1-Boc-4-methoxypyrrolidine (CAS 429673-78-9) is a protected, chiral pyrrolidine building block featuring a trans-configured azido group at the 3-position, a methoxy group at the 4-position, and a Boc-protected nitrogen. With a molecular weight of 242.28 g/mol and the chemical formula C10H18N4O3, it is a versatile intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C10H18N4O3
Molecular Weight 242.28 g/mol
Cat. No. B1639843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Azido-1-Boc-4-methoxypyrrolidine
Molecular FormulaC10H18N4O3
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-]
InChIInChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
InChIKeyQMZWXYPIPIISBG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why trans-3-Azido-1-Boc-4-methoxypyrrolidine is a Critical Chiral Pyrrolidine Intermediate for Drug Discovery


trans-3-Azido-1-Boc-4-methoxypyrrolidine (CAS 429673-78-9) is a protected, chiral pyrrolidine building block featuring a trans-configured azido group at the 3-position, a methoxy group at the 4-position, and a Boc-protected nitrogen [1]. With a molecular weight of 242.28 g/mol and the chemical formula C10H18N4O3, it is a versatile intermediate in organic synthesis and medicinal chemistry . Its defined stereochemistry ensures reproducibility in chiral synthesis, making it a valuable scaffold for constructing complex heterocycles and bioactive molecules [1].

Why Simple Azidopyrrolidine Analogs Cannot Replace trans-3-Azido-1-Boc-4-methoxypyrrolidine in Chiral Synthesis


Substituting trans-3-Azido-1-Boc-4-methoxypyrrolidine with simpler azidopyrrolidines or alternative protecting groups can introduce significant stereochemical uncertainty, reduce reaction yields, and compromise the integrity of complex multi-step syntheses. The unique combination of a trans-configured azide and methoxy group, along with the acid-labile Boc protection, provides a precise and orthogonal handle that enables selective, sequential modifications [1]. Analogs lacking the Boc group (e.g., 3-azidopyrrolidine) or possessing different stereochemistry (e.g., cis-azidopyrrolidines) often lead to different pharmacokinetic profiles, altered reactivity in click chemistry, and reduced overall yield in the final product due to mismatched deprotection conditions . The methoxy group, distinct from a hydroxyl group, further influences solubility and prevents unwanted side reactions, underscoring the necessity for this specific, stereodefined building block in targeted synthetic routes [1].

Quantitative Differentiation of trans-3-Azido-1-Boc-4-methoxypyrrolidine from Key Analogs for Scientific Selection


Boc vs. Cbz Protecting Group: Differential LogP and Deprotection Conditions

The choice of protecting group significantly impacts a building block's physicochemical properties and synthetic utility. trans-3-Azido-1-Boc-4-methoxypyrrolidine, with its Boc group, exhibits a lower computed LogP (XLogP3 = 1.7) compared to its Cbz-protected analog, (3R,4S)-1-Cbz-3-azido-4-methoxypyrrolidine (LogP = 2.33) [1][2]. This difference in lipophilicity can influence solubility and compound behavior in biological assays and chromatographic separations. Critically, the Boc group can be selectively removed under mild acidic conditions (e.g., TFA, HCl), while the Cbz group requires orthogonal hydrogenolysis (Pd/C, H2), allowing for sequential, high-yield deprotection steps in complex synthetic routes [3].

Protecting Group Strategy Lipophilicity Orthogonal Deprotection

Methoxy vs. Hydroxy Substituent: Differential Impact on Molecular Weight and Hydrogen Bonding

The 4-position substituent is a key differentiator between trans-3-Azido-1-Boc-4-methoxypyrrolidine and trans-3-Azido-1-Boc-4-hydroxypyrrolidine. The methoxy group (MW = 242.28 g/mol) increases molecular weight by 14 g/mol compared to the hydroxyl analog (MW = 228.25 g/mol) and alters the hydrogen bonding capacity [1]. Critically, the methoxy group has zero hydrogen bond donors, whereas the hydroxyl analog has one hydrogen bond donor. This property can be critical for passive membrane permeability and oral bioavailability in drug design, as a reduction in hydrogen bond donors is often correlated with improved pharmacokinetic profiles [2].

Physicochemical Properties Hydrogen Bonding Drug-Likeness

Azido vs. Amino Functional Group: Divergent Reactivity and Synthetic Utility

The azido group in trans-3-Azido-1-Boc-4-methoxypyrrolidine is a key differentiator from its reduced amino counterpart, trans-3-Amino-1-Boc-4-methoxypyrrolidine. While the amino analog (MW = 216.28 g/mol) is a common intermediate for amide bond formation and other nucleophilic reactions, the azido derivative (MW = 242.28 g/mol) is specifically primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used bioorthogonal reactions in chemical biology [1][2]. This enables the facile construction of 1,2,3-triazole linkages, which are metabolically stable and can function as amide bond mimics [3]. The amino derivative requires additional steps (e.g., diazo transfer) to install the azide for click chemistry applications, reducing overall yield and increasing synthetic complexity.

Click Chemistry Bioorthogonal Reactions Synthetic Versatility

Stereochemistry: Trans vs. Cis Configuration and its Impact on Molecular Topology

The trans (3S,4S) configuration of trans-3-Azido-1-Boc-4-methoxypyrrolidine, with the azido and methoxy groups on opposite faces of the pyrrolidine ring, imparts a specific three-dimensional shape that is distinct from its cis (3R,4S) isomer. While direct comparative quantitative data for this specific pair is limited in the public domain, extensive literature demonstrates that the stereochemistry of substituted pyrrolidines is a primary driver of biological activity and molecular recognition, particularly for enzyme inhibitors and receptor ligands [1]. In silico studies on related azidopyrrolidine scaffolds show that cis- and trans-isomers exhibit markedly different binding poses and calculated binding affinities in enzyme active sites (e.g., glycosidases), underscoring that the stereochemical configuration is not a trivial variable but a critical determinant of function [2].

Stereoselective Synthesis Chiral Pool Molecular Recognition

Optimal Research and Industrial Applications for trans-3-Azido-1-Boc-4-methoxypyrrolidine Based on Evidence


Medicinal Chemistry: Synthesis of Chiral Triazole-Containing Drug Candidates

This compound is ideally suited for the rapid, high-yield construction of chiral 1,2,3-triazole libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azido group provides a direct and efficient handle for introducing metabolically stable triazole moieties, which are known amide bond isosteres [1]. Its trans-configuration and Boc protection allow for the sequential, stereocontrolled incorporation of this scaffold into more complex molecules, a process that is less efficient with simpler, non-stereodefined or amino-analogs that require additional protection/deprotection steps .

Chemical Biology: Bioorthogonal Labeling and Bioconjugation

The azide handle is a cornerstone of bioorthogonal chemistry. This compound can be used to functionalize biomolecules or small-molecule probes for subsequent labeling with alkyne-containing fluorophores, biotin, or other tags via SPAAC or CuAAC. The Boc group ensures stability during multi-step bioconjugation workflows, and the defined stereochemistry is crucial for maintaining the precise orientation of the probe relative to its biological target [1]. This provides a distinct advantage over unprotected or racemic azidopyrrolidines, which may lead to heterogeneous and non-reproducible labeling patterns .

Process Chemistry: Key Intermediate for Scalable Chiral API Synthesis

The combination of a Boc protecting group and a methoxy substituent makes this compound a robust and scalable intermediate for the synthesis of active pharmaceutical ingredients (APIs). The Boc group is easily removed under mild, scalable acidic conditions (e.g., aqueous HCl or TFA) with high yield, and the methoxy group is stable to a wide range of reaction conditions, preventing the side reactions common with free hydroxyl groups. Its commercial availability and well-defined stereochemistry reduce development risk and streamline the supply chain for GMP manufacturing [1].

Materials Science: Synthesis of Chiral Functional Polymers and Dendrimers

The azido group enables the efficient, high-fidelity coupling of this chiral pyrrolidine unit to alkyne-functionalized polymers or dendrimers via click chemistry. This allows for the creation of well-defined, chiral macromolecular architectures for applications in chiral separation, asymmetric catalysis, or advanced sensing. The trans-stereochemistry and Boc protection provide the necessary control for synthesizing materials with predictable, homogeneous properties, in contrast to racemic or unprotected building blocks that can lead to structural defects and inconsistent material performance [1].

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